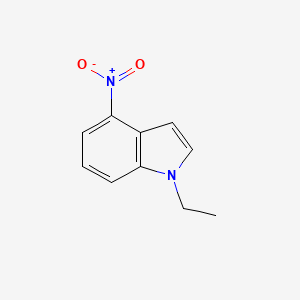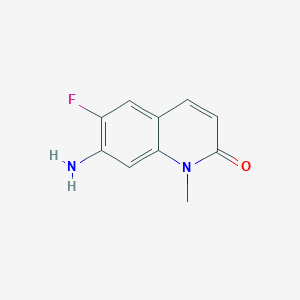
3-(1,3-Dioxolan-2-yl)-4-fluorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Dioxolan-2-yl)-4-fluorobenzonitrile: is an organic compound that features a benzene ring substituted with a fluorine atom and a nitrile group, along with a 1,3-dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions: One common method includes the reaction of a suitable aldehyde or ketone with ethylene glycol in the presence of an acid catalyst to form the 1,3-dioxolane ring . This intermediate can then be reacted with 4-fluorobenzonitrile under appropriate conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions: 3-(1,3-Dioxolan-2-yl)-4-fluorobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted benzene derivatives.
科学的研究の応用
Chemistry: In chemistry, 3-(1,3-Dioxolan-2-yl)-4-fluorobenzonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its structural features may contribute to the development of drugs with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials.
作用機序
The mechanism of action of 3-(1,3-Dioxolan-2-yl)-4-fluorobenzonitrile involves its interaction with specific molecular targets. The presence of the fluorine atom and nitrile group can influence its binding affinity and reactivity with enzymes and receptors. The 1,3-dioxolane ring may also play a role in stabilizing the compound and enhancing its biological activity.
類似化合物との比較
1,3-Dioxolane: A simpler analog without the fluorobenzonitrile moiety.
4-Fluorobenzonitrile: Lacks the 1,3-dioxolane ring.
1,3-Dioxane: Similar ring structure but with different substituents.
Uniqueness: 3-(1,3-Dioxolan-2-yl)-4-fluorobenzonitrile is unique due to the combination of the 1,3-dioxolane ring and the fluorobenzonitrile moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C10H8FNO2 |
|---|---|
分子量 |
193.17 g/mol |
IUPAC名 |
3-(1,3-dioxolan-2-yl)-4-fluorobenzonitrile |
InChI |
InChI=1S/C10H8FNO2/c11-9-2-1-7(6-12)5-8(9)10-13-3-4-14-10/h1-2,5,10H,3-4H2 |
InChIキー |
UDCKPYMZVFAASD-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=C(C=CC(=C2)C#N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


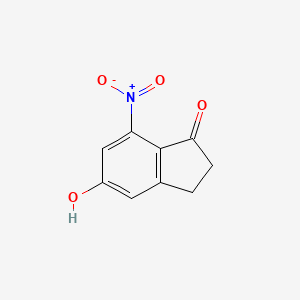
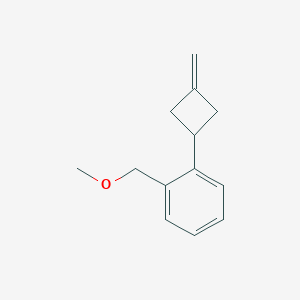
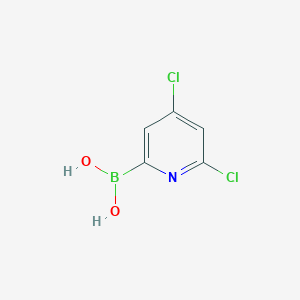
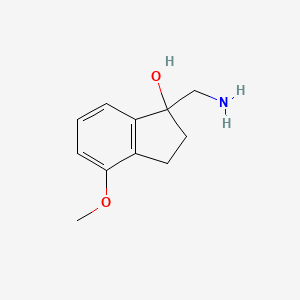
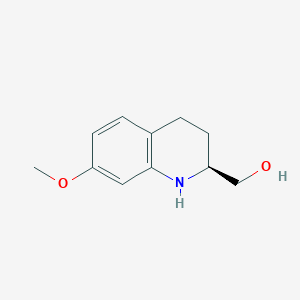

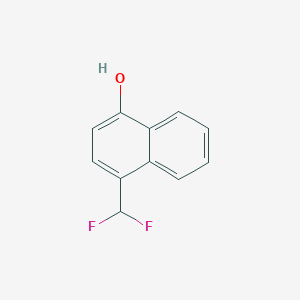
![Imidazo[4,5,1-IJ][1,2,3]triazolo[4,5-F]quinoline](/img/structure/B11904912.png)
![2-Isopropyl-6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11904922.png)

